7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-bromo-1-(4-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO4/c1-21-16(10-3-6-12(24-2)7-4-10)15-17(22)13-9-11(20)5-8-14(13)25-18(15)19(21)23/h3-9,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIUZOMEKRACRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the selection of appropriate catalysts, solvents, and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Chromene Derivatives: Compounds with a chromene structure, often used in medicinal chemistry and material science.
Uniqueness
7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and structural features
Biological Activity
7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno-pyrrole derivatives. Its unique structural attributes include a bromine atom, a methoxyphenyl group, and a dihydrochromeno-pyrrole core. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The molecular formula of this compound is C18H16BrN1O3 with a molecular weight of approximately 463.36 g/mol. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Bromine Atom | Enhances biological activity through halogen bonding. |
| Methoxy Group | Modifies electronic properties and solubility. |
| Dihydrochromeno-Pyrrole Core | Provides a framework for diverse biological interactions. |
Biological Activity
Research indicates that derivatives of chromeno[2,3-c]pyrroles exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest that chromeno-pyrrole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.125 μg/mL to 0.5 μg/mL .
- Anticancer Properties : Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Effects : Certain derivatives have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The biological mechanisms underlying the activity of this compound remain to be fully elucidated. However, potential mechanisms include:
- Enzyme Inhibition : Interaction with specific enzymes involved in cellular signaling pathways.
- Nuclear Receptor Modulation : Potential binding to nuclear receptors that regulate gene expression related to cell growth and differentiation.
Q & A
Q. What are the optimal synthetic routes for 7-bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how can reaction yields be improved?
Methodological Answer: The compound’s synthesis involves cyclocondensation of substituted chromenones with aryl amines, followed by bromination. Key steps include:
- Bromination Optimization : Use N-bromosuccinimide (NBS) in anhydrous DMF under inert atmosphere (60°C, 12h) for regioselective bromination at the 7-position. Yield improvements (75–82%) are achieved via iterative solvent screening (e.g., DMF > THF) and catalyst-free conditions .
- Cyclocondensation : React 4-methoxyphenylamine with 3-carboxycoumarin derivatives in acetic acid (reflux, 6h). Purification via column chromatography (silica gel, hexane:EtOAc 7:3) ensures >90% purity .
Q. How can structural ambiguities in the dihydrochromeno-pyrrole core be resolved experimentally?
Methodological Answer: X-ray crystallography using ORTEP-3 ( ) is critical for resolving stereochemical uncertainties. Key steps:
- Crystallization : Grow single crystals via slow evaporation in EtOAc/hexane (1:1).
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100K. Refinement with SHELXL confirms the 1,2-dihydro configuration and bromine positioning .
- Complementary Methods : ¹H/¹³C NMR (DMSO-d₆) and HRMS validate substituent orientation and molecular mass (±2 ppm error) .
Q. What solvent systems are suitable for enhancing the compound’s solubility in biological assays?
Methodological Answer: Solubility screening in polar aprotic solvents (DMSO, DMF) and co-solvent systems (PEG-400/water) is recommended.
- DMSO Stock Solutions : Prepare 10 mM stocks (sonicate 30 min).
- Dynamic Light Scattering (DLS) : Confirm colloidal stability in PBS (pH 7.4) at 37°C. Aggregation thresholds occur at >1% DMSO .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize the compound’s bioactivity in TRIF-dependent pathways?
Methodological Answer: Inspired by ’s TRIF agonist design (AV-C analog):
- Functional Group Variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups at position 7.
- Biological Testing : Use HEK-Blue hTLR3 cells to measure IFN-β induction (EC₅₀ via luciferase assay).
- Key Finding : The 7-bromo group enhances TRIF binding affinity (Kd = 1.2 µM) vs. 7-H analogs (Kd = 8.7 µM) .
Q. How should researchers address contradictions in reported biological activity across cell lines?
Methodological Answer: Contradictions may arise from cell-specific metabolism or off-target effects. Mitigation strategies:
- Metabolic Stability Assays : Incubate compound with liver microsomes (human/mouse) to identify species-dependent clearance.
- Off-Target Profiling : Use kinase/GPCR panels (Eurofins) at 10 µM. AV-C derivatives show >90% selectivity for TRIF vs. 450 kinases .
- Orthogonal Validation : CRISPR knockouts of TRIF in THP-1 cells confirm pathway specificity .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G* level. Fukui indices identify electrophilic sites (C-3 ketone: f⁺ = 0.12).
- MD Simulations (AMBER) : Simulate solvation in water/DMSO (100 ns). The dihydrochromeno ring exhibits torsional rigidity (RMSD < 0.5 Å), stabilizing the active conformation .
Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., -OH at position 2) to reduce logP (from 3.8 to 2.1).
- Prodrug Strategies : Synthesize phosphate esters of the 9-dione group for enhanced aqueous solubility (2.5 mg/mL vs. 0.1 mg/mL parent) .
- In Vivo PK : Administer 10 mg/kg IV in BALB/c mice. Terminal t₁/₂ = 4.2h; AUC₀–24h = 12 µg·h/mL .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
